molecular formula C13H12F3N3O3S2 B14960083 3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14960083
M. Wt: 379.4 g/mol
InChI Key: PPCYMYMSRRAXAQ-UHFFFAOYSA-N
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Description

3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a phenylmethanesulfonyl group and a trifluoromethyl-substituted thiadiazole ring

Preparation Methods

The synthesis of 3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyltrimethylsilane. The phenylmethanesulfonyl group is then attached through sulfonation reactions involving phenylmethanesulfonyl chloride and suitable amines under basic conditions .

Chemical Reactions Analysis

3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of 3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonyl group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar compounds include:

3-PHENYLMETHANESULFONYL-N-[5-(TRIFLUOROMETHYL)-1,3,4-THIADIAZOL-2-YL]PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C13H12F3N3O3S2

Molecular Weight

379.4 g/mol

IUPAC Name

3-benzylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C13H12F3N3O3S2/c14-13(15,16)11-18-19-12(23-11)17-10(20)6-7-24(21,22)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,17,19,20)

InChI Key

PPCYMYMSRRAXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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